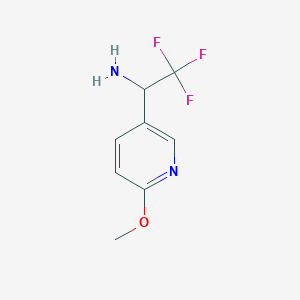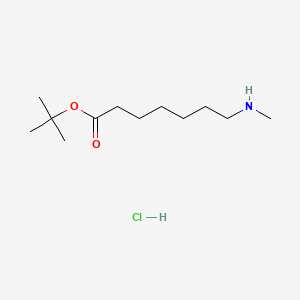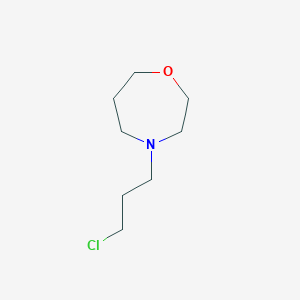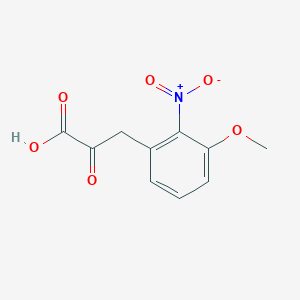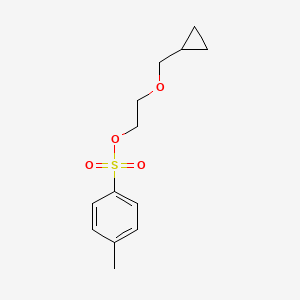
2-Cyclopropylmethoxy-ethanol tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H16O4S. It is a derivative of benzene, featuring a cyclopropylmethoxy group and a sulfonate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(cyclopropylmethoxy)ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, ethers, or thiols.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate ester group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The cyclopropylmethoxy group can influence the compound’s reactivity and stability through steric and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylmethoxy)-4-ethyl-1-methylbenzene
- 2-(Cyclopropylmethoxy)-1-ethyl-4-methylbenzene
Uniqueness
2-(Cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a cyclopropylmethoxy group and a sulfonate ester. This combination imparts distinct reactivity and properties compared to other similar compounds. The sulfonate ester group enhances its reactivity in nucleophilic substitution reactions, while the cyclopropylmethoxy group provides steric hindrance and electronic effects that can influence the compound’s behavior in various chemical reactions.
Propiedades
Fórmula molecular |
C13H18O4S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-2-6-13(7-3-11)18(14,15)17-9-8-16-10-12-4-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3 |
Clave InChI |
CLRXYKVOYODTOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


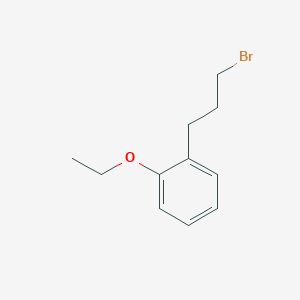
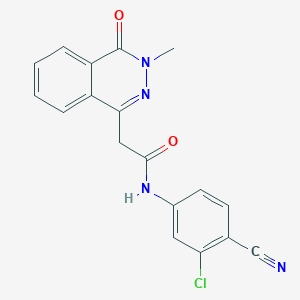
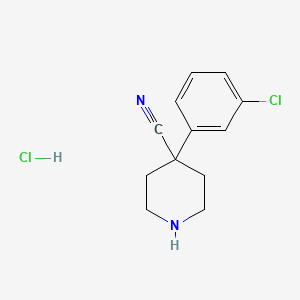
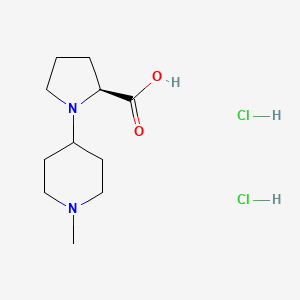
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
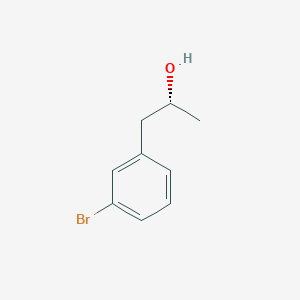
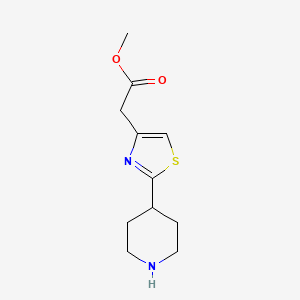
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
